molecular formula C22H20N2O2 B12397396 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

Cat. No.: B12397396
M. Wt: 344.4 g/mol
InChI Key: SQQBZMHAJXTBMA-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethoxyphenyl and methoxynaphthyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method involves the reaction of 4-ethoxybenzoyl hydrazine with 4-methoxynaphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole
  • 4-(4-Ethoxyphenyl)-5-(4-chloronaphthalen-1-yl)-1H-pyrazole
  • 4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-imidazole

Uniqueness

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole is unique due to the specific combination of ethoxyphenyl and methoxynaphthyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

InChI

InChI=1S/C22H20N2O2/c1-3-26-16-10-8-15(9-11-16)20-14-23-24-22(20)19-12-13-21(25-2)18-7-5-4-6-17(18)19/h4-14H,3H2,1-2H3,(H,23,24)

InChI Key

SQQBZMHAJXTBMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NN=C2)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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